molecular formula C13H10F3NO B3150428 4-Amino-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-ol CAS No. 688746-36-3

4-Amino-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-ol

Cat. No.: B3150428
CAS No.: 688746-36-3
M. Wt: 253.22 g/mol
InChI Key: KREQJTXMMZPJKZ-UHFFFAOYSA-N
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Description

4-Amino-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-ol is a biphenyl derivative featuring an amino group (-NH₂) at the 4-position, a hydroxyl group (-OH) at the 3-position, and a trifluoromethyl (-CF₃) group at the 4'-position of the biphenyl scaffold. The trifluoromethyl group enhances metabolic stability and membrane permeability, while the amino and hydroxyl groups facilitate hydrogen bonding and interaction with biological targets .

Properties

IUPAC Name

2-amino-5-[4-(trifluoromethyl)phenyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO/c14-13(15,16)10-4-1-8(2-5-10)9-3-6-11(17)12(18)7-9/h1-7,18H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KREQJTXMMZPJKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)N)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-ol typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:

    Preparation of Aryl Halide and Boronic Acid: The aryl halide and boronic acid are prepared separately. The aryl halide is often synthesized through halogenation of the corresponding biphenyl compound.

    Coupling Reaction: The aryl halide and boronic acid are then subjected to the Suzuki–Miyaura coupling reaction in the presence of a palladium catalyst and a base. Common bases used include potassium carbonate or sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of 4-Amino-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-ol may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

4-Amino-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted biphenyl derivatives, quinones, and amino-substituted biphenyl compounds.

Scientific Research Applications

4-Amino-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The amino group can form hydrogen bonds with biological molecules, influencing their function and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of biphenyl derivatives are heavily influenced by substituent patterns. Below is a comparison with key analogues:

Compound Name Substituents (Positions) Key Functional Groups Biological Activity (MIC or IC₅₀) Reference
4-Amino-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-ol -NH₂ (4), -OH (3), -CF₃ (4') Amino, hydroxyl, trifluoromethyl Not reported (predicted activity)
4-(3-Methyl-but-2-enyl)-5-methoxy-[1,1'-biphenyl]-3-ol -CH₂CH(CH₃)CH₂ (4), -OCH₃ (5) Prenyl, methoxy, hydroxyl MIC: 15.63–31.25 µg/mL (antibacterial)
3'-Chloro-4'-methoxy-5-(trifluoromethyl)-[1,1'-biphenyl]-3-ol -Cl (3'), -OCH₃ (4'), -CF₃ (5) Chloro, methoxy, trifluoromethyl Not reported
4'-(Pyrrolidin-1-ylsulfonyl)-5-(trifluoromethyl)-[1,1'-biphenyl]-3-ol -SO₂-pyrrolidine (4'), -CF₃ (5), -OH (3) Sulfonamide, trifluoromethyl Antiproliferative activity (IC₅₀: ~10 µM)
3',5'-Dimethyl-[1,1'-biphenyl]-3-ol -CH₃ (3',5'), -OH (3) Methyl, hydroxyl Synthetic intermediate

Key Observations :

  • Antibacterial Activity : Biphenyls with lipophilic substituents (e.g., prenyl, trifluoromethyl) exhibit enhanced antibacterial activity due to improved membrane penetration. For example, 4-(3-methyl-but-2-enyl)-5-methoxy-biphenyl-3-ol showed MIC values of 15.63–31.25 µg/mL against Bacillus subtilis and Staphylococcus aureus .
  • Polar Interactions: The hydroxyl group at position 3 in this compound may mimic the binding mode of LGD-6972, a glucagon receptor antagonist, where polar groups stabilize interactions with transmembrane helices .
  • Metabolic Stability : Trifluoromethyl groups, as seen in the target compound and 3'-chloro-4'-methoxy analogue, reduce oxidative metabolism, enhancing pharmacokinetic profiles .
Physicochemical Properties

A comparison of calculated properties (e.g., logP, molecular weight) highlights trends in solubility and bioavailability:

Compound Name Molecular Weight logP (Predicted) Water Solubility (mg/mL) Reference
This compound 295.23 2.8 ~0.1 (low)
4-(3-Methyl-but-2-enyl)-5-methoxy-[1,1'-biphenyl]-3-ol 298.34 3.5 ~0.05 (very low)
4'-(Pyrrolidin-1-ylsulfonyl)-5-(trifluoromethyl)-[1,1'-biphenyl]-3-ol 385.34 1.2 ~1.2 (moderate)

Key Observations :

  • The trifluoromethyl group increases logP (lipophilicity) but reduces water solubility.
  • Sulfonamide-containing derivatives (e.g., 4'-(pyrrolidin-1-ylsulfonyl) analogue) exhibit improved solubility due to polar sulfonyl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Amino-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-ol
Reactant of Route 2
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4-Amino-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-ol

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